Ethyl 2-(dichlorophosphanyl)propanoate
Description
Ethyl 2-(dichlorophosphanyl)propanoate is an organophosphorus compound characterized by a dichlorophosphanyl (-PCl₂) group attached to the α-carbon of an ethyl propanoate backbone. Its molecular formula is C₅H₉Cl₂O₃P, with a molecular weight of 227.0 g/mol.
Properties
CAS No. |
61553-28-4 |
|---|---|
Molecular Formula |
C5H9Cl2O2P |
Molecular Weight |
203.00 g/mol |
IUPAC Name |
ethyl 2-dichlorophosphanylpropanoate |
InChI |
InChI=1S/C5H9Cl2O2P/c1-3-9-5(8)4(2)10(6)7/h4H,3H2,1-2H3 |
InChI Key |
DDMJCLNFCQEWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)P(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(dichlorophosphanyl)propanoate can be synthesized through the reaction of ethyl propanoate with dichlorophosphine. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
[ \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3 + \text{PCl}_2\text{H} \rightarrow \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3\text{PCl}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dichlorophosphanyl)propanoate undergoes various chemical reactions, including:
- **Reduction
Oxidation: The compound can be oxidized to form phosphine oxides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(dichlorophosphanyl)propanoate belongs to a broader class of ethyl propanoate derivatives. Below is a comparative analysis with key analogs:
2.1 Structural and Functional Group Analysis
- Key Differences: this compound features a phosphorus-based substituent, making it more reactive in nucleophilic reactions (e.g., phosphorylation). Fenoxaprop and quizalofop derivatives contain aryloxy-heterocyclic groups (benzoxazole/quinoxaline), which enhance their herbicidal activity via lipid biosynthesis inhibition .
2.2 Mechanism of Action
- This compound: Likely acts as an acetylcholinesterase inhibitor (common to organophosphorus compounds), disrupting nerve signaling in pests .
- Fenoxaprop/Quizalofop: Target acetyl-CoA carboxylase (ACCase) in plants, blocking fatty acid synthesis and leading to plant death .
2.3 Physicochemical Properties
| Property | This compound | Fenoxaprop Ethyl Ester | Quizalofop Ethyl Ester |
|---|---|---|---|
| Solubility | Likely polar, moderate in organic solvents | Low water solubility | Low water solubility |
| Reactivity | High (P-Cl bonds hydrolyze readily) | Moderate (stable ester) | Moderate (stable ester) |
| Toxicity | Potentially high (neurotoxic) | Selective (herbicidal) | Selective (herbicidal) |
- Notes: The dichlorophosphanyl group increases hydrolytic instability compared to aryloxypropanoates, which are designed for environmental persistence .
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